molecular formula C7H6F2INO B13973569 5-(Difluoromethyl)-4-iodo-2-methoxypyridine

5-(Difluoromethyl)-4-iodo-2-methoxypyridine

Cat. No.: B13973569
M. Wt: 285.03 g/mol
InChI Key: FLYMADPMMWNRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-4-iodo-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethyl, iodo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as TMSCF₂H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-iodo-2-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.

    Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cross-Coupling Reactions: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific coupling partners.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-(Difluoromethyl)-4-iodo-2-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: The compound can be used as a probe to study biological processes involving pyridine derivatives.

    Agricultural Chemistry: It can be incorporated into agrochemicals to enhance their efficacy and stability.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-iodo-2-methoxypyridine involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Difluoromethyl)-2-methoxypyridine: Lacks the iodo group, which affects its reactivity and applications.

    4-Iodo-2-methoxypyridine: Lacks the difluoromethyl group, resulting in different electronic properties.

    5-(Trifluoromethyl)-4-iodo-2-methoxypyridine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical behavior.

Uniqueness

5-(Difluoromethyl)-4-iodo-2-methoxypyridine is unique due to the presence of both difluoromethyl and iodo groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H6F2INO

Molecular Weight

285.03 g/mol

IUPAC Name

5-(difluoromethyl)-4-iodo-2-methoxypyridine

InChI

InChI=1S/C7H6F2INO/c1-12-6-2-5(10)4(3-11-6)7(8)9/h2-3,7H,1H3

InChI Key

FLYMADPMMWNRJE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)I)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.